(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone
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Overview
Description
“(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone” is a chemical compound. It has been mentioned in the context of a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for the treatment of type 2 diabetes .
Chemical Reactions Analysis
The disposition of a similar compound, “3,3-difluoropyrrolidin-1-yl{(2 S ,4 S )-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)”, was examined in rats, dogs, and humans after oral administration of a single dose of [14C]PF-00734200 . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species .Scientific Research Applications
Synthesis and Structural Analysis
The compound (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone, as part of a broader chemical family, has been studied for its synthesis process, crystal structure, and theoretical analysis using DFT. For instance, a study detailed the synthesis of related boric acid ester intermediates, highlighting a three-step substitution reaction. The compounds' structures were confirmed through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational and crystallographic analyses were performed, with DFT calculations further validating the molecular structures. This comprehensive approach revealed the molecular electrostatic potential and frontier molecular orbitals, shedding light on some physicochemical properties of the compounds (Huang et al., 2021).
Reactivity and Physicochemical Properties
Another aspect of research focuses on the reactivity of fluorine-containing compounds and their transformations. For example, the interaction of hydroxy-substituted organic molecules with various N–F class fluorinating reagents was investigated, revealing insights into the reactivity patterns based on the reagent structure. Such studies are crucial for understanding the fluorination processes and developing more efficient synthetic routes for fluorinated compounds (Zupan, Iskra, & Stavber, 1995).
Application in Medicinal Chemistry
In medicinal chemistry, research on compounds similar to this compound involves exploring their potential as receptor antagonists or agonists. One study developed a novel P2X7 antagonist through a dipolar cycloaddition reaction, highlighting the compound's potential for treating mood disorders. This research underscores the compound's relevance in discovering new therapeutic agents (Chrovian et al., 2018).
Mechanism of Action
Target of Action
The primary target of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is the voltage-gated sodium channel Na v 1.7 . This channel is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in humans .
Mode of Action
This compound acts as a potent small molecule blocker of the Na v 1.7 channel . By blocking this channel, the compound can prevent the propagation of action potentials in neurons, thereby reducing the perception of pain.
Pharmacokinetics
The disposition of this compound was examined in rats, dogs, and humans after oral administration . Absorption of the compound was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .
Result of Action
The result of the action of this compound is a reduction in the perception of pain. This is achieved through its action on the Na v 1.7 channel, which leads to a decrease in the transmission of pain signals .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-8-3-7(4-14-5-8)9(16)15-2-1-10(12,13)6-15/h3-5H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJYTNIFMFQFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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